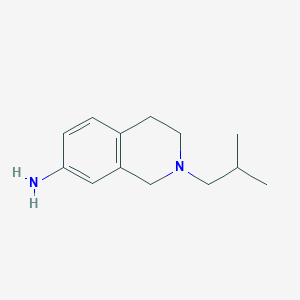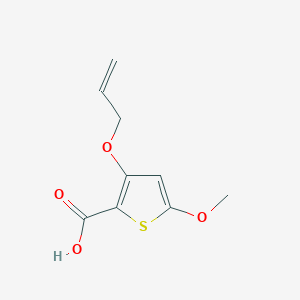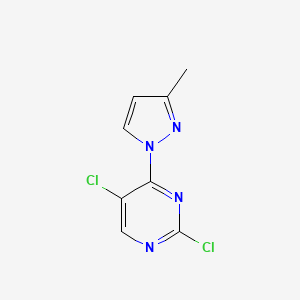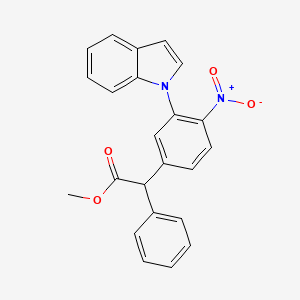![molecular formula C14H9F3N2O2S B12065871 methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1027511-29-0](/img/structure/B12065871.png)
methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure. Let’s break down its features:
Methyl Ester: The compound contains a methyl ester group (–COOCH₃) attached to the pyrrolo[2,3-b]pyridine ring.
Thiophene Substituent: The thiophene group (–C₄H₃S) is linked to the pyrrolo[2,3-b]pyridine core.
Trifluoromethyl Group: The trifluoromethyl group (–CF₃) enhances the compound’s chemical properties.
Métodos De Preparación
Synthetic Routes::
Radical Trifluoromethylation: Recent advances in trifluoromethylation of carbon-centered radical intermediates have been crucial in synthesizing this compound. Specific reaction conditions and reagents are detailed in the literature.
Other Approaches: While the radical trifluoromethylation is notable, alternative synthetic routes may exist.
Industrial Production:: Details on large-scale industrial production methods are proprietary and may vary based on the manufacturer.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, including derivatives of the pyrrolo[2,3-b]pyridine core.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for designing novel molecules due to its unique structure.
Biology and Medicine: Researchers explore its potential as a drug candidate, targeting specific biological pathways.
Industry: It may find applications in materials science or agrochemicals.
Mecanismo De Acción
Targets: Investigate molecular targets influenced by this compound.
Pathways: Explore the signaling pathways affected by its interactions.
Comparación Con Compuestos Similares
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Provide a list of related molecules for comparison.
Propiedades
Número CAS |
1027511-29-0 |
|---|---|
Fórmula molecular |
C14H9F3N2O2S |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
methyl 6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H9F3N2O2S/c1-21-13(20)10-5-7-8(14(15,16)17)6-9(18-12(7)19-10)11-3-2-4-22-11/h2-6H,1H3,(H,18,19) |
Clave InChI |
XHIDSUTYCKJNGS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)





![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)
